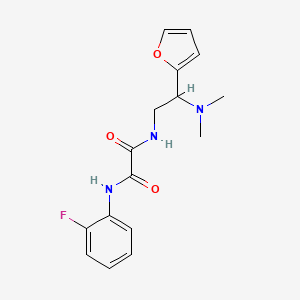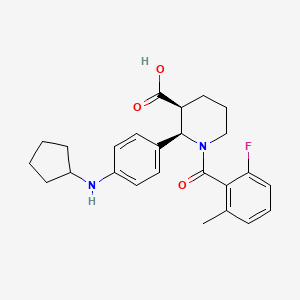![molecular formula C19H30N6O B2865583 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide CAS No. 1021122-56-4](/img/structure/B2865583.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide is a compound with interesting chemical properties, attracting attention for its potential applications in various scientific fields including chemistry, biology, medicine, and industry. The structure of this compound includes pyrazolopyrimidine and azepane motifs which contribute to its unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide generally involves multiple steps, starting from commercially available precursors.
Reactions are typically conducted under inert atmosphere conditions (e.g., nitrogen or argon) using solvents like dichloromethane, ethanol, or dimethylformamide and catalysts such as palladium on carbon or copper(I) iodide.
Industrial Production Methods
On an industrial scale, the production of this compound would likely employ continuous flow techniques and automated reactors to improve yield and scalability.
Key steps would involve large-scale cyclization and substitution reactions, with stringent control over reaction times, temperatures, and purification processes to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide undergoes a variety of reactions including oxidation, reduction, and substitution.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents such as methyl iodide.
Reaction Conditions and Products
Oxidation with hydrogen peroxide or similar oxidants can yield N-oxides or other oxygenated derivatives.
Reduction, typically using sodium borohydride or lithium aluminum hydride, can lead to various reduced forms of the compound, impacting the azepane and pyrazolopyrimidine moieties.
Substitution reactions often involve halogenated reagents and can produce halogenated analogs which may have unique properties and applications.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as an intermediate in the synthesis of other complex molecules, demonstrating utility in organic synthesis and medicinal chemistry.
Biology: : Due to its unique structure, it can interact with various biological targets, making it a subject of study in pharmacology and biochemistry.
Medicine: : Preliminary studies suggest potential therapeutic applications, possibly acting on specific enzymes or receptors involved in disease pathways.
Industry: : In the industrial sector, it can be used in the development of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism by which N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide exerts its effects is complex, involving interactions with molecular targets such as enzymes, receptors, or nucleic acids.
Its effects often involve modulation of biochemical pathways, potentially influencing processes like signal transduction, gene expression, or metabolic regulation.
The azepane and pyrazolopyrimidine units play crucial roles in binding to these targets, enhancing the compound's specificity and potency.
Comparación Con Compuestos Similares
Similar compounds include those with pyrazolopyrimidine or azepane structures, such as certain kinase inhibitors or neuroactive substances.
Compared to these, N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide stands out for its dual functionality, combining the features of both structural motifs to achieve enhanced activity and selectivity.
Other similar compounds might include analogs with slight modifications in the alkyl or aryl groups attached to the core structure, highlighting the versatility and adaptability of this chemical framework.
Propiedades
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O/c1-3-15(4-2)19(26)20-9-12-25-18-16(13-23-25)17(21-14-22-18)24-10-7-5-6-8-11-24/h13-15H,3-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPSWUMBNSQHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2865509.png)
![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2865511.png)


![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2865516.png)


